6-Aminopyrimidin-2(1H)-one hydrochloride
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Overview
Description
6-Aminopyrimidin-2(1H)-one hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been reported to exhibit various pharmacological activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets to induce changes that can lead to various pharmacological effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological processes .
Result of Action
Pyrimidine derivatives are known to have various pharmacological effects, including analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrimidin-2(1H)-one hydrochloride typically involves the reaction of urea or its derivatives with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is refluxed in ethanol for several hours, followed by acidification to precipitate the product . Another method involves the alkylation of 6-amino-2-thiouracil with allyl, methallyl, or propargyl halides in the presence of bases, followed by halocyclization with iodine or bromine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different biological activities and applications.
Scientific Research Applications
6-Aminopyrimidin-2(1H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Aminopyrimidine-2,4(1H,3H)-dione: Another pyrimidine derivative with similar chemical properties.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Studied for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
6-Aminopyrimidin-2(1H)-one hydrochloride is unique due to its specific structure and the presence of an amino group at the 6-position, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
6-amino-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O.ClH/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPBQZRBLDZKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784-08-3 |
Source
|
Record name | 2(1H)-Pyrimidinone, 6-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1784-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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